3,5-Dimethyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine
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Overview
Description
3,5-Dimethyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine is a complex organic compound with a unique structure that includes a piperidine ring, a naphthalene moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the naphthalene moiety, and the addition of the sulfonyl group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Naphthalene Moiety: This step may involve coupling reactions such as Suzuki–Miyaura coupling.
Addition of the Sulfonyl Group: This can be done using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.
Scientific Research Applications
3,5-Dimethyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The naphthalene moiety may contribute to the compound’s ability to intercalate with DNA or interact with cell membranes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,5-Dimethyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine is unique due to the presence of the pentyloxy group attached to the naphthalene moiety, which may enhance its lipophilicity and ability to interact with hydrophobic regions of biological molecules. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities.
Properties
Molecular Formula |
C22H31NO3S |
---|---|
Molecular Weight |
389.6 g/mol |
IUPAC Name |
3,5-dimethyl-1-(4-pentoxynaphthalen-1-yl)sulfonylpiperidine |
InChI |
InChI=1S/C22H31NO3S/c1-4-5-8-13-26-21-11-12-22(20-10-7-6-9-19(20)21)27(24,25)23-15-17(2)14-18(3)16-23/h6-7,9-12,17-18H,4-5,8,13-16H2,1-3H3 |
InChI Key |
MBFFDLWRTIBWTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CC(CC(C3)C)C |
Origin of Product |
United States |
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